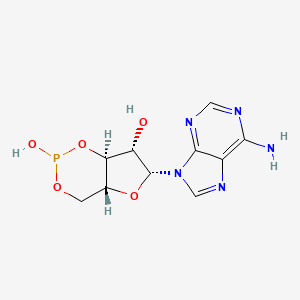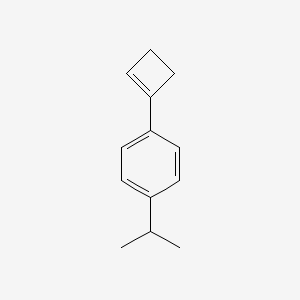
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is an organic compound that features a cyclobutene ring attached to a benzene ring with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene typically involves the following steps:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment to Benzene Ring: The cyclobutene ring can be attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutene ketones, while reduction may produce cyclobutane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclobutene-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The cyclobutene ring and isopropyl group may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclobut-1-en-1-yl)benzene: Lacks the isopropyl group, which may affect its reactivity and applications.
4-(Propan-2-yl)benzene: Lacks the cyclobutene ring, leading to different chemical properties and uses.
Uniqueness
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is unique due to the presence of both the cyclobutene ring and the isopropyl group, which confer distinct structural and chemical properties, making it valuable for specific applications.
Properties
CAS No. |
219906-17-9 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(cyclobuten-1-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-10(2)11-6-8-13(9-7-11)12-4-3-5-12/h4,6-10H,3,5H2,1-2H3 |
InChI Key |
UGNANEBDRJWXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


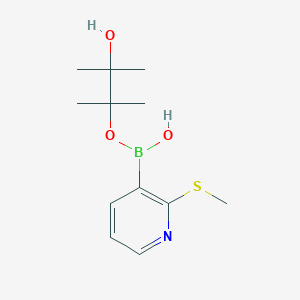
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

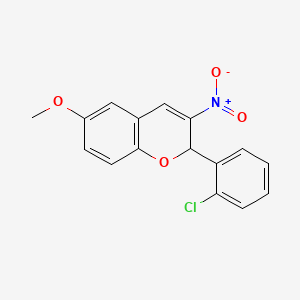
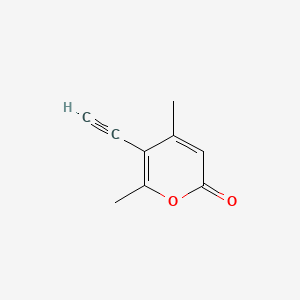
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
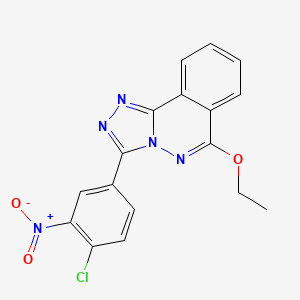
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
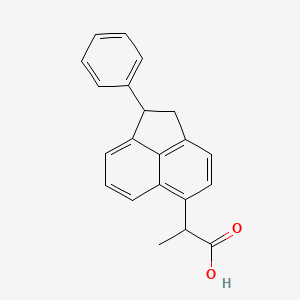
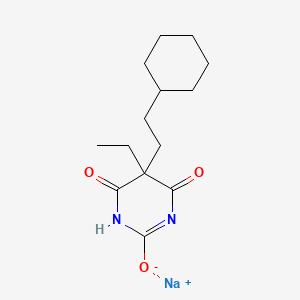

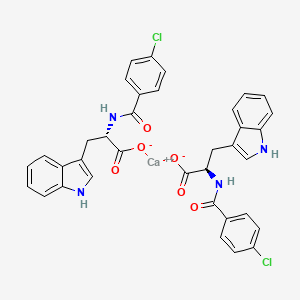
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
